- Cu-Catalyzed aerobic oxidative cleavage of C(sp3)-C(sp3) bond: Synthesis of α-ketoamidesTetrahedron Letters, 2020, 61(47), 152555,
Cas no 1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-)

1228377-92-1 structure
商品名:1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
CAS番号:1228377-92-1
MF:C16H15NO3
メガワット:269.295204401016
CID:5599977
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- 化学的及び物理的性質
名前と識別子
-
- 1-(4-Morpholinyl)-2-(2-naphthalenyl)-1,2-ethanedione
- 1-Morpholino-2-(naphthalen-2-yl)ethane-1,2-dione
- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
-
- インチ: 1S/C16H15NO3/c18-15(16(19)17-7-9-20-10-8-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2
- InChIKey: MROADJBMULNWBV-UHFFFAOYSA-N
- ほほえんだ: C1=CC2C=C(C=CC=2C=C1)C(C(=O)N1CCOCC1)=O
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1R:O2, C:Cu(OAc)2, S:DMF, 6 h, 80°C
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1R:t-BuOK, S:THF, 2 h, reflux; reflux → 0°C
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
リファレンス
- Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium YlidesJournal of Organic Chemistry, 2023, 88(13), 8268-8278,
Synthetic Routes 3
はんのうじょうけん
1.1R:H2O2, C:KI, C:H2SO4, S:DMF, S:H2O, 3 min, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
リファレンス
- A two-step continuous synthesis of α-ketoamides and α-amino ketones from 2° benzylic alcohols using hydrogen peroxide as an economic and benign oxidantRSC Advances, 2016, 6(30), 25167-25172,
Synthetic Routes 4
はんのうじょうけん
1.1R:t-BuOOH, R:H2O, C:I2, C:C5H5N, 10 h, 80°C
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
リファレンス
- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategyOrganic & Biomolecular Chemistry, 2016, 14(48), 11446-11453,
Synthetic Routes 5
はんのうじょうけん
1.1R:4-DMAP, R:O2, C:Cu2O, S:Xylene, 24 h, 140°C, 101 kPa
リファレンス
- Copper-catalyzed oxidative amidation of aryl ketone and its derivatives to form α-keto amidesYouji Huaxue, 2015, 35(9), 1917-1922,
Synthetic Routes 6
はんのうじょうけん
1.1R:I2, R:O2, C:Dioxane, 16 h, 90°C; 90°C → rt
1.2R:Na2S2O3, S:H2O, rt
1.2R:Na2S2O3, S:H2O, rt
リファレンス
- I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: facile access to α-ketoamidesRSC Advances, 2016, 6(2), 1503-1507,
Synthetic Routes 7
はんのうじょうけん
1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
リファレンス
- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous ActivationsJournal of Organic Chemistry, 2023, 88(4), 2140-2157,
Synthetic Routes 8
はんのうじょうけん
1.1R:O2, C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
リファレンス
- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous ActivationsJournal of Organic Chemistry, 2023, 88(4), 2140-2157,
Synthetic Routes 9
はんのうじょうけん
1.1R:AcOH, R:H2O, C:Cu(OAc)2, S:MeCN, rt
リファレンス
- Cu(OAc)2 and acids promoted oxidative cleavage of α-aminocarbonyl compounds with amines: efficient and selective synthesis of 2-t-amino-2-imino-carbonyl and 2-amino-2-oxocarbonyl compds.Tetrahedron Letters, 2020, 61(22), 151913,
Synthetic Routes 10
はんのうじょうけん
1.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
リファレンス
- From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperatureOrganic Chemistry Frontiers, 2022, 9(5), 1354-1363,
Synthetic Routes 11
はんのうじょうけん
1.1R:4-DMAP, R:O2, C:CuSC.tbd.N, S:PhMe, 10 h, 70°C
リファレンス
- Chemoselective C(α)-C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: a copper-catalyzed aerobic oxidation process with airOrganic Chemistry Frontiers, 2017, 4(12), 2375-2379,
Synthetic Routes 12
はんのうじょうけん
1.1R:(PhCO2)2, R:O2, C:Cu(OAc)2, S:DMSO, 15 h, 110°C
リファレンス
- Copper-Catalyzed C-N Bond Formation via Oxidative Cross-Coupling of Amines with α-Aminocarbonyl CompoundsAdvanced Synthesis & Catalysis, 2016, 358(15), 2385-2391,
Synthetic Routes 13
はんのうじょうけん
1.1R:Cl(O=)CC(=O)Cl, C:DMF, S:CH2Cl2, > 1 h, rt; rt → 0°C
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
リファレンス
- Copper-Catalyzed Synthesis of Azaspirocyclohexadienones from α-Azido-N-arylamides under an Oxygen AtmosphereJournal of the American Chemical Society, 2010, 132(21), 7266-7267,
Synthetic Routes 14
はんのうじょうけん
1.1R:p-MeC6H4SO2N3, R:MeNH2, S:H2O, S:EtOH, 25 min, rt
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
リファレンス
- Copper-Catalyzed Oxidative Amidation for the Synthesis of α-Ketoamides from α-Diazoketones with Amines Using Oxygen as OxidantAsian Journal of Organic Chemistry, 2022, 11(8), e202200264,
Synthetic Routes 15
はんのうじょうけん
1.1R:K2CO3, R:O2, C:CuBr, C:Me4-piperidoxyl, S:DMSO, 12 h, 70°C
リファレンス
- Copper-TEMPO-catalyzed synthesis of α-ketoamides via tandem sp3C-H aerobic oxidation and amination of phenethyl alcohol derivativesOrganic & Biomolecular Chemistry, 2016, 14(36), 8570-8575,
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Raw materials
- 2-Ethylnaphthalene
- Tempo
- 2'-Acetonaphthone
- 1-naphthalen-2-ylpropan-1-one
- 2-(naphthalen-2-yl)-2-oxoacetic acid
- Trimethylsulfoxonium iodide
- 2-Naphthylacetic acid
- 2-Naphthaleneacetamide, N-2-pyridinyl-
- 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide
- 2-Naphthalene Ethanol
- 2-Naphthalenepropanoicacid, b-oxo-, ethyl ester
- 2-naphthoyl chloride
- N-(3-Methyl-2-pyridinyl)-α-phenylbenzeneacetamide
- 1-(Naphthalen-2-yl)ethanol
- 1,3-di(naphthalen-2-yl)propane-1,3-dione
- 3-(naphthalen-2-yl)propanal
- Ethanone, 1-(2-naphthalenyl)-2-(phenylamino)-
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Preparation Products
- N-(3-Methyl-2-pyridinyl)-α-[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]-2-naphthaleneacetamide (2761761-87-7)
- N-(3-Methyl-2-pyridinyl)-4-morpholinecarboxamide (349119-13-7)
- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- (1228377-92-1)
- Morpholin-4-yl(naphthalen-2-yl)methanone (26162-88-9)
- Naphthalene-2-carbaldehyde (66-99-9)
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-) 関連製品
- 1520353-23-4(2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol)
- 1391436-10-4((1R)-2-METHYL-1-(3-METHYL(2-PYRIDYL))PROPYLAMINE HYDROCHLORIDE)
- 1806811-79-9(3-Amino-6-chloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)
- 78558-95-9(1-(4-chlorophenyl)-2-methylpropan-2-yl(methyl)amine)
- 2055848-77-4((S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride)
- 2137473-14-2(Butanoic acid, 2-amino-4-[(3-methoxypropyl)amino]-, methyl ester)
- 822-49-1(Cyclopropanesulfonyl fluoride)
- 2228597-95-1({1-2-(2,4,5-trifluorophenyl)ethylcyclopropyl}methanol)
- 886027-93-6(rac-[(2R,5S)-5-[(dimethylamino)methyl]oxolan-2-yl]methanol)
- 28270-55-5(ethyl (2S)-2-{(benzyloxy)carbonylamino}-3-hydroxypropanoate)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
